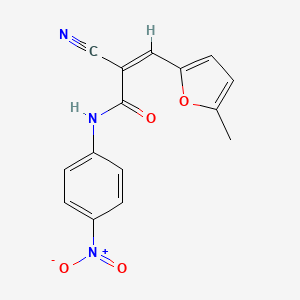
(2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE is an organic compound that features a furan ring, a cyano group, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE typically involves the reaction of 5-methylfuran-2-carbaldehyde with 4-nitroaniline in the presence of a cyanoacrylamide derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
(2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted acrylamide derivatives.
科学研究应用
Chemistry
In organic synthesis, (2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural components suggest it could interact with biological targets, making it a candidate for drug design and development.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties.
作用机制
The mechanism by which (2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The cyano and nitrophenyl groups are likely involved in these interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-aminophenyl)acrylamide: Similar structure but with an amino group instead of a nitro group.
(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-methoxyphenyl)acrylamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE is unique due to the presence of both a cyano group and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
属性
IUPAC Name |
(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-10-2-7-14(22-10)8-11(9-16)15(19)17-12-3-5-13(6-4-12)18(20)21/h2-8H,1H3,(H,17,19)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMHHYCKBKZTNP-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














